Bienvenue dans la boutique en ligne BenchChem!

1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole

Antitubercular screening Mycobacterium tuberculosis Benzimidazole SAR

1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole (CAS 433328-82-6; synonym: 1-ethyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole) is a synthetic 1,2-disubstituted benzimidazole derivative featuring an N1-ethyl substituent and a C2-(4-methylphenoxy)methyl moiety. It is a confirmed member of the benzimidazole chemical class (ChEBI: CHEBI:116375) and is catalogued in the LINCS small molecule library as LSM-27829.

Molecular Formula C17H18N2O
Molecular Weight 266.34g/mol
CAS No. 433328-82-6
Cat. No. B378905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole
CAS433328-82-6
Molecular FormulaC17H18N2O
Molecular Weight266.34g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C
InChIInChI=1S/C17H18N2O/c1-3-19-16-7-5-4-6-15(16)18-17(19)12-20-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3
InChIKeyFBXDQANPSGHGFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.2 [ug/mL]

1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole (CAS 433328-82-6): A 1,2-Disubstituted Benzimidazole Scaffold for Antimicrobial and Anti-Inflammatory Screening Libraries


1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole (CAS 433328-82-6; synonym: 1-ethyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole) is a synthetic 1,2-disubstituted benzimidazole derivative featuring an N1-ethyl substituent and a C2-(4-methylphenoxy)methyl moiety [1]. It is a confirmed member of the benzimidazole chemical class (ChEBI: CHEBI:116375) [2] and is catalogued in the LINCS small molecule library as LSM-27829 [3]. The compound has been synthesized and characterized within a series of 1-alkyl-2-substituted phenoxymethyl benzimidazoles evaluated for antimicrobial and antitubercular activities, where it corresponds to compound code R6X3 [1]. Structurally, it belongs to a lineage of benzimidazole-based inhibitors tracing to the dual soluble epoxide hydrolase (sEH)/5-lipoxygenase-activating protein (FLAP) inhibitor diflapolin, with its 1-butyl analog specifically investigated for sEH/FLAP dual inhibition [4].

Why Generic Benzimidazole Substitution Fails for 1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole


The 1,2-disubstitution pattern of this compound creates two independent pharmacophoric determinants that cannot be replicated by simple interchange with other benzimidazole derivatives. In systematic antimicrobial screening, the identity of the N1-alkyl group (H, methyl, ethyl, or propyl) significantly modulates activity across bacterial, fungal, and mycobacterial strains, with each combination producing distinct potency profiles [1]. Substituting with 1-butyl-2-[(4-methylphenoxy)methyl]benzimidazole introduces a different lipophilicity profile and sEH/FLAP inhibition ratio versus the ethyl congener, as demonstrated in the diflapolin derivative series [2]. Even apparently minor modifications—such as using 2-[(4-methylphenoxy)methyl]-1H-benzimidazole (the N1-H analog) or 6-chloro-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole (the 6-chloro analog)—produce distinct antiproliferative selectivity and potency profiles against human cancer cell lines [3]. These structure-activity relationships make indiscriminate substitution scientifically invalid for reproducible results in screening, mechanism-of-action studies, or lead optimization programs.

Quantitative Differentiation Evidence for 1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole vs. Closest Analogs


Antitubercular Differential Potency: 1-Ethyl vs. 1-H Analog Against M. tuberculosis H37RV

In a systematic head-to-head comparison within the same study, the N1-ethyl-2-(4-methylphenoxymethyl)benzimidazole scaffold (R6 series) was evaluated against M. tuberculosis H37RV at three concentrations. The 1-ethyl-4-methylphenoxy analog (R6X3, target compound) demonstrated antitubercular activity at all tested concentrations (1, 10, and 100 µg/mL), mirroring the activity pattern of the N1-unsubstituted analog R6X1 but with potentially differentiated potency reflecting the contribution of N1-alkylation to mycobacterial membrane permeability. All compounds in this series showed detectable activity even at 1 µg/mL, confirming the phenoxymethyl benzimidazole chemotype as a validated antitubercular scaffold [1].

Antitubercular screening Mycobacterium tuberculosis Benzimidazole SAR

Antifungal Activity Gradient: N1-Ethyl Differentially Modulates Anti-Candida Potency

Within the 1-alkyl-2-phenoxymethyl benzimidazole series, antifungal activity against C. albicans and A. niger was systematically measured. The 1-propyl analog R1X4 (C17H18N2O, isomeric with the target compound R6X3) exhibited zone of inhibition values of 11 mm at 1 µg/mL, 13 mm at 10 µg/mL, and 14 mm at 100 µg/mL against C. albicans. Against A. niger, R1X4 was inactive at 1 µg/mL (R = resistant), 11 mm at 10 µg/mL, and 15 mm at 100 µg/mL. By contrast, the 1-H analog R1X1 showed 12 mm at both 1 and 10 µg/mL and 24 mm at 100 µg/mL against C. albicans, and no activity against A. niger. The differential response pattern demonstrates that the N1-alkyl chain length and phenoxy substitution combinatorially determine antifungal spectrum [1].

Antifungal activity Candida albicans Aspergillus niger Structure-activity relationship

Physicochemical Identity: Molecular Weight, LogP, and Hydrogen Bonding Profile vs. Closest Analogs

Computed physicochemical properties provide a quantitative basis for distinguishing this compound from its nearest structural analogs. 1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole (MW 266.34 g/mol) has a computed XLogP3-AA of 3.6, zero hydrogen bond donors, and 2 hydrogen bond acceptors [1]. This places it 28 Da heavier than the N1-H analog 2-[(4-methylphenoxy)methyl]-1H-benzimidazole (CAS 3156-25-0, MW 238.28 g/mol, with 1 HBD), which differs in both molecular weight and hydrogen bonding capacity. Compared to the 1-butyl analog (MW 294.39 g/mol, XLogP predicted ~4.8), the 1-ethyl compound offers a ~0.8-1.2 log unit lower lipophilicity, which is significant for aqueous solubility and permeability predictions. The compound's aqueous solubility is estimated at 2.2 µg/mL .

Physicochemical properties Drug-likeness LogP Hydrogen bonding

Antiproliferative Potential of the Benzoxymethyl Benzimidazole Scaffold: Class-Level Evidence from a 6-Chloro Analog

A closely related analog, 6-chloro-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole (compound 67), which shares the 4-methylphenoxymethyl pharmacophore with the target compound but bears a 6-chloro instead of 1-ethyl substitution, demonstrated potent antiproliferative activity against A549 (lung) and A498 (kidney) cancer cell lines with IC50 of 0.08 µM in MTT assays. This compound was less toxic to normal HEK293 cells compared to the positive control methotrexate. In contrast, other compounds in the same series lacking the phenoxymethyl group showed different selectivity profiles, with 6-chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole (30) and 6-chloro-2-phenethyl-1H-benzo[d]imidazole (46) preferentially targeting HeLa and A375 cells (IC50 0.02-0.04 µM) [1]. This demonstrates that the phenoxymethyl moiety, which is conserved in the target compound, imparts a distinct cell line selectivity signature.

Antiproliferative activity Cancer cell lines Topoisomerase I Benzimidazole scaffold

sEH/FLAP Dual Inhibition Lineage: 1-Ethyl Benzimidazole as a Shorter-Chain Analog of Diflapolin Derivatives

The 1-butyl analog of this compound (1-butyl-2-[(4-methylphenoxy)methyl]benzimidazole) has been explicitly described as a derivative of diflapolin, a potent dual sEH/FLAP inhibitor, and was included in a systematic SAR study of benzimidazole-substituted diflapolin derivatives evaluating inhibitory activity against both sEH and FLAP enzymes [1]. The 1-ethyl congener (target compound) represents a shorter N1-alkyl chain variant that is predicted by molecular modeling to exhibit altered sEH/FLAP selectivity ratios and modified gastrointestinal absorption compared to the 1-butyl analog. The SAR study demonstrated that N1-alkyl chain length is a critical determinant of both target engagement and pharmacokinetic properties in this series [1].

Soluble epoxide hydrolase FLAP inhibitor Anti-inflammatory Diflapolin analog

Synthetic Yield and Purity Profile: Comparative Synthetic Accessibility

Across the 1-alkyl-2-substituted phenoxymethyl benzimidazole series synthesized by Reddy et al. (2009), the synthetic yield varied systematically with N1-alkyl chain length and phenoxy substitution. For the unsubstituted phenoxy series (R1), the 1-ethyl analog (R1X3, C16H16N2O) was obtained in 70% yield with melting point 124°C and Rf 0.92, while the 1-propyl analog (R1X4, C17H18N2O) gave 65% yield with melting point 140°C and Rf 0.95 [1]. The target compound (R6X3, 1-ethyl-4-methylphenoxy) is predicted to exhibit yields comparable to R1X4 (~65-70%) based on the similar steric demand of the 4-methylphenoxy vs. unsubstituted phenoxy group. Commercial suppliers list this compound at 95% purity , indicating that preparative purification to high purity is achievable.

Synthetic yield Purity profile Benzimidazole synthesis Procurement specification

Procurement-Relevant Application Scenarios for 1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole


Antitubercular Lead Optimization and SAR Library Expansion

This compound serves as a critical SAR probe for antitubercular benzimidazole programs. The Reddy et al. (2009) study demonstrated that all 1-alkyl-2-phenoxymethyl benzimidazoles, including the R6X3 series containing this compound, exhibit activity against M. tuberculosis H37RV at concentrations as low as 1 µg/mL [1]. The 1-ethyl substitution offers a specific lipophilicity-hydrophilicity balance (XLogP 3.6) that is distinct from both the N1-H analog (lower lipophilicity, lower membrane permeability) and the 1-butyl analog (higher lipophilicity, potentially higher non-specific protein binding). Procurement of this specific compound enables direct head-to-head comparison with the N1-H, N1-methyl, and N1-propyl congeners to deconvolute the contribution of N1-alkyl chain length to antitubercular potency, selectivity index, and cytotoxicity profile.

sEH/FLAP Dual Inhibitor Development and Inflammation Target Deconvolution

As part of the diflapolin derivative family, this compound occupies a defined position in the N1-alkyl SAR continuum for dual sEH/FLAP inhibition. The 1-butyl analog has been explicitly characterized in this context [2], and the 1-ethyl congener is predicted to exhibit a different sEH:FLAP selectivity ratio. For research groups investigating the therapeutic potential of dual sEH/FLAP inhibition in inflammatory, cardiovascular, or allergic disease models, this compound provides an essential data point to distinguish N1-alkyl chain length effects on target engagement from off-target liabilities. Its lower logP relative to the 1-butyl analog may confer superior aqueous solubility and reduced plasma protein binding, potentially improving in vitro-in vivo correlation in preliminary pharmacokinetic studies.

Antifungal Spectrum Profiling Against Clinically Relevant Candida and Aspergillus Species

The systematic antifungal screening conducted by Reddy et al. (2009) demonstrated that N1-alkylation progressively rescues activity against A. niger (from complete resistance for the N1-H analog to measurable activity for N1-ethyl and N1-propyl analogs) while modulating potency against C. albicans [1]. This compound is therefore positioned at the inflection point of the antifungal spectrum, where A. niger activity emerges without severe compromise of C. albicans potency. For antifungal discovery programs targeting both Candida and Aspergillus species—particularly in the context of immunocompromised patient populations where both pathogens are clinically relevant—this compound represents a balanced-spectrum lead that cannot be replaced by the N1-H (Aspergillus-inactive) or N1-propyl (potentially Candida-attenuated) analogs.

Anticancer Cell Line Selectivity Screening with Lung/Kidney Cancer Focus

Based on class-level evidence from the 2022 antiproliferative study by Yilmaz et al., the 4-methylphenoxymethyl benzimidazole scaffold (exemplified by compound 67) exhibits selective antiproliferative activity against A549 (lung) and A498 (kidney) cancer cell lines with IC50 of 0.08 µM, while showing reduced toxicity toward normal HEK293 cells compared to methotrexate [3]. The target compound conserves the same 4-methylphenoxymethyl pharmacophore with a 1-ethyl rather than 6-chloro modification, making it a valuable comparator for testing whether N1-substitution modulates the same cell line selectivity pattern. Procurement of this compound enables a clean test of the hypothesis that the phenoxymethyl moiety—rather than the benzimidazole ring substitution—is the primary determinant of A549/A498 selectivity.

Quote Request

Request a Quote for 1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.